molecular formula C10H11NO3S B1391699 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester CAS No. 158510-64-6

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester

Cat. No.: B1391699
CAS No.: 158510-64-6
M. Wt: 225.27 g/mol
InChI Key: PZHKTIOYUGERFQ-UHFFFAOYSA-N
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Description

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester is an organic compound that features a pyridine ring attached to a butyric acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester typically involves the following steps:

    Formation of the Pyridin-2-ylsulfanyl Intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate alkylating agent to form the pyridin-2-ylsulfanyl intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with a suitable keto acid or its ester derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives may be studied for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-4-(pyridin-3-ylsulfanyl)-butyric acid methyl ester
  • 3-Oxo-4-(pyridin-4-ylsulfanyl)-butyric acid methyl ester
  • 3-Oxo-4-(pyridin-2-ylsulfanyl)-propionic acid methyl ester

Uniqueness

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester is unique due to the specific positioning of the pyridin-2-ylsulfanyl group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

methyl 3-oxo-4-pyridin-2-ylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-10(13)6-8(12)7-15-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKTIOYUGERFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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